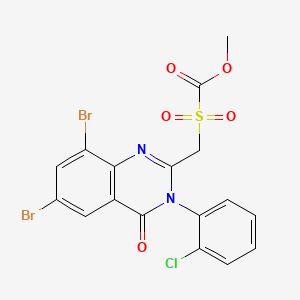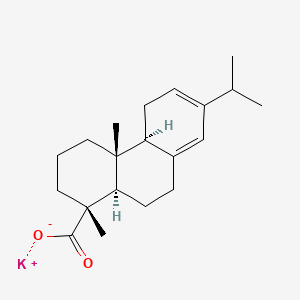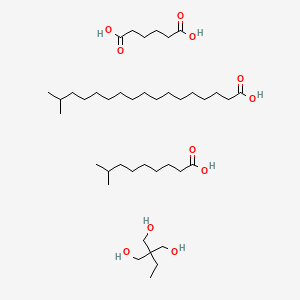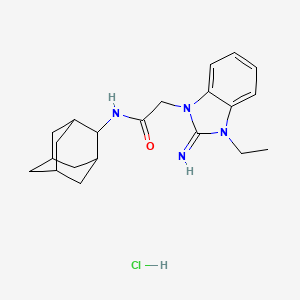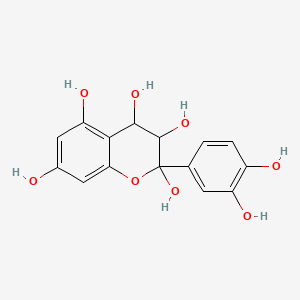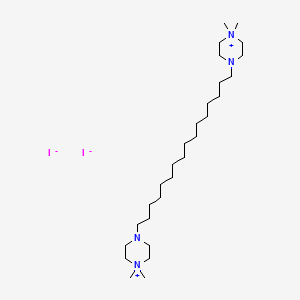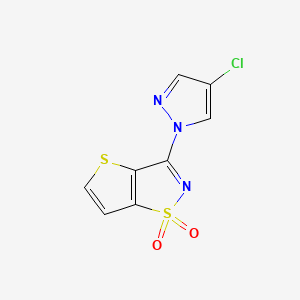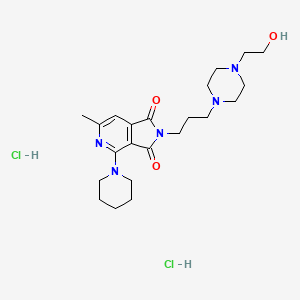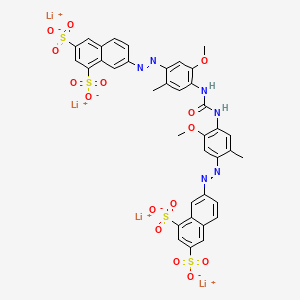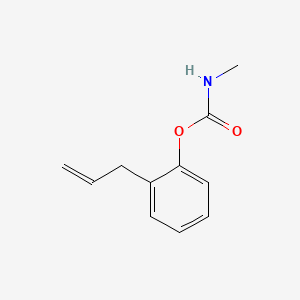
Carbamic acid, methyl-, o-allylphenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, methyl-, o-allylphenyl ester is an organic compound with the molecular formula C11H13NO2. It is a derivative of carbamic acid, where the hydrogen atom of the hydroxyl group is replaced by a methyl group, and the hydrogen atom of the amino group is replaced by an o-allylphenyl group. This compound is part of the carbamate family, which includes various esters and salts of carbamic acid .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Carbamic acid, methyl-, o-allylphenyl ester can be synthesized through the reaction of methyl carbamate with o-allylphenol in the presence of a suitable catalyst. The reaction typically involves heating the reactants under reflux conditions in an appropriate solvent, such as toluene or xylene. The reaction proceeds through the formation of an intermediate, which then undergoes esterification to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, methyl-, o-allylphenyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield carbamic acid and o-allylphenol.
Oxidation: The allyl group can be oxidized to form an epoxide or a diol, depending on the oxidizing agent used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, osmium tetroxide, and hydrogen peroxide.
Major Products
Hydrolysis: Carbamic acid and o-allylphenol.
Oxidation: Epoxides or diols.
Substitution: Various carbamates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, methyl-, o-allylphenyl ester has several applications in scientific research:
Wirkmechanismus
The mechanism of action of carbamic acid, methyl-, o-allylphenyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release carbamic acid, which can then interact with enzymes and proteins. The allyl group can undergo oxidation to form reactive intermediates that can modify cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Carbamic acid, methyl-, o-allylphenyl ester can be compared with other similar compounds, such as:
Methyl carbamate: A simpler ester of carbamic acid with a methyl group instead of the o-allylphenyl group.
Ethyl carbamate: Another ester of carbamic acid with an ethyl group instead of the o-allylphenyl group.
Phenyl carbamate: An ester of carbamic acid with a phenyl group instead of the o-allylphenyl group.
Uniqueness
The presence of the o-allylphenyl group in this compound imparts unique chemical and biological properties. The allyl group can undergo various chemical transformations, making the compound versatile for synthetic applications. Additionally, the phenyl group can enhance the compound’s stability and reactivity compared to simpler carbamates .
Eigenschaften
CAS-Nummer |
18659-13-7 |
|---|---|
Molekularformel |
C11H13NO2 |
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
(2-prop-2-enylphenyl) N-methylcarbamate |
InChI |
InChI=1S/C11H13NO2/c1-3-6-9-7-4-5-8-10(9)14-11(13)12-2/h3-5,7-8H,1,6H2,2H3,(H,12,13) |
InChI-Schlüssel |
KYTKIIDOIMLGQO-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)OC1=CC=CC=C1CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


